molecular formula C10H9FO3 B8517757 Methyl 3-fluoro-2-oxo-3-phenylpropanoate

Methyl 3-fluoro-2-oxo-3-phenylpropanoate

Cat. No. B8517757
M. Wt: 196.17 g/mol
InChI Key: FDZYBAUITTUEGR-UHFFFAOYSA-N
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Patent
US04390702

Procedure details

In the same manner as in Example 1, methyl 3-phenylpyruvate (35.62 g; 0.2 mol) is dissolved in a mixture of acetonitrile (240 g) and trichlorotrifluoroethane (1.6 L) and reacted with fluorine at -10° C. After the same work-up as in Example 1, the residue is rectified to give methyl 3-phenyl-3-fluoropyruvate (11.8 g). The silyl enol ether obtained by the treatment of the above product with bis-(trimethylsilyl)acetamide (BSA) in methylene chloride shows boiling point 93°-95° C./1 mmHg and 19F NMR (CDCl3), δ (int. C6F6)+31.5 (s).
Quantity
35.62 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
solvent
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](=[O:13])[C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:14]F>C(#N)C.ClC(Cl)(Cl)C(F)(F)F>[C:1]1([CH:7]([F:14])[C:8](=[O:13])[C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
35.62 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C(=O)OC)=O
Name
Quantity
240 g
Type
solvent
Smiles
C(C)#N
Name
Quantity
1.6 L
Type
solvent
Smiles
ClC(C(F)(F)F)(Cl)Cl
Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(C(=O)OC)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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